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Compound of Interest

Compound Name: (4-Butylphenyl)acetic acid

Cat. No.: B078689

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-butylphenyl)acetic acid, a derivative of phenylacetic acid, is a compound of interest in
chemical synthesis and potentially in pharmacological research. This technical guide provides a
comprehensive overview of its molecular structure, physicochemical properties, synthesis, and
analytical characterization. Detailed experimental protocols for its synthesis and
characterization are presented, along with a summary of its known properties in a structured
format. This document is intended to serve as a foundational resource for researchers and
professionals working with this compound.

Molecular Structure and Properties

(4-butylphenyl)acetic acid possesses a benzene ring substituted with a butyl group at the
para position and an acetic acid moiety. The butyl group is specifically a tert-butyl group in the
most commonly referenced form of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (4-tert-butylphenyl)acetic acid is presented
in Table 1.
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Property Value

Molecular Formula C12H1602

Molecular Weight 192.25 g/mol

Melting Point 77-83 °C

Boiling Point 302.8 £ 11.0 °C at 760 mmHg
Density 1.047 + 0.06 g/cm3 (Predicted)

pKa 4.41 £ 0.10 (Predicted)

Appearance White to off-white crystalline powder
Solubility Soluble in methanol.

InChl Key RUAYXHSDAMWEDR-UHFFFAOYSA-N
CAS Number 32857-63-9

Crystal Structure

A single-crystal X-ray diffraction study has been conducted on (4-tert-butylphenyl)acetic acid.

The crystal structure reveals a monoclinic system. In the solid state, molecules of (4-tert-

butylphenyl)acetic acid form centrosymmetric dimers through hydrogen bonding between the

carboxylic acid groups.[1] The plane of the carboxylic acid group is nearly perpendicular to the

benzene ring, with a dihedral angle of approximately 80.9°.[1]
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Crystal Parameter Value
Crystal System Monoclinic
Space Group C2/c

a 11.209(2) A

b 12.442(3) A

C 17.250(5) A

B 104.625(12)°
Volume 2327.8(10) A3
4 8

Synthesis of (4-butylphenyl)acetic acid

There are two primary synthetic routes for the preparation of (4-butylphenyl)acetic acid.

Willgerodt-Kindler Reaction

This method involves the reaction of 4-tert-butylacetophenone with morpholine and elemental
sulfur to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

e Thioamide Formation: In a round-bottom flask, combine 4-tert-butylacetophenone,
morpholine, and elemental sulfur. The mixture is heated under reflux.

» Hydrolysis: The resulting thioamide intermediate, 2-(4-tert-butylphenyl)-1-
morpholinoethanethione, is then hydrolyzed. This is achieved by heating the intermediate in
a mixture of acetic acid, sulfuric acid, and water.[1] The reaction is heated until the mixture
turns a dark-green color.[1]

« |solation and Purification: After cooling, the solid product is separated by filtration. The crude
product can be purified by recrystallization from an ethanol-water mixture to yield colorless
prisms of (4-tert-butylphenyl)acetic acid.[1]
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Hydrolysis of Methyl (4-butylphenyl)acetate

This is a straightforward hydrolysis of the corresponding methyl ester.
Experimental Protocol: Synthesis via Ester Hydrolysis

e Reaction Setup: Methyl (4-tert-butylphenyl)acetate is dissolved in a suitable solvent such as
methanol.

o Hydrolysis: An aqueous solution of a base, such as sodium hydroxide, is added to the
solution of the ester. The reaction mixture is stirred, typically at room temperature, overnight.

o Workup and Isolation: The volatile solvent is removed under reduced pressure. The residue
is diluted with water and then acidified with a mineral acid (e.g., 1N sulfuric acid) to a pH of
approximately 4. The precipitated solid is collected by filtration, washed with water, and dried

to afford the final product.

The logical workflow for the synthesis and subsequent characterization of (4-
butylphenyl)acetic acid is depicted in the following diagram.
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Diagram of the synthesis and characterization workflow for (4-butylphenyl)acetic acid.

Analytical Characterization
Spectroscopic Data

The following table summarizes the key spectroscopic data for (4-tert-butylphenyl)acetic acid.
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Technique

Data

1H NMR (CDCls)

o (ppm): 1.32 (s, 9H, C(CHs)3), 3.60 (s, 2H,
CH2), 7.22 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J =
8.2 Hz, 2H, Ar-H), 8.48 (s, 1H, COOH)

13C NMR (CDCls)

3 (ppm): 31.49 (3C), 34.62, 40.84, 125.70 (2C),
129.16 (2C), 130.57, 150.29, 177.92

FT-IR

Characteristic peaks for O-H (carboxylic acid),
C-H (aliphatic and aromatic), C=0 (carboxylic
acid), and C=C (aromatic) stretching are

expected.

Mass Spectrometry

The molecular ion peak [M]* is expected at m/z
192.1150.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified (4-tert-

butylphenyl)acetic acid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR

tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

For H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds. For 3C NMR, a proton-decoupled sequence

is used with a wider spectral width and a longer acquisition time.

» Data Processing: Process the acquired free induction decays (FIDs) with a Fourier

transform. Phase and baseline correct the spectra. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.qg., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
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and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture into a thin,
transparent pellet using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Record the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent,
such as methanol or acetonitrile.

o Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization
technique will depend on the instrument available; electron ionization (EI) or electrospray
ionization (ESI) are common. For El, the sample is vaporized and bombarded with a high-
energy electron beam. For ESI, the sample solution is sprayed through a charged capillary,
creating charged droplets from which ions are desolvated.

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragmentation patterns.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the
involvement of (4-butylphenyl)acetic acid in defined signaling pathways within mammalian
systems. While research has been conducted on the biological activities of phenylacetic acid
and its derivatives in various contexts, including bacterial metabolism and as plant auxins, a
direct link to a specific signaling cascade for the title compound has not been established.
Therefore, a diagrammatic representation of a signaling pathway is not provided to avoid
speculation. Researchers are encouraged to investigate the potential biological targets and
mechanisms of action of this compound.

The molecular structure of (4-butylphenyl)acetic acid can be visualized as follows:

Molecular structure of (4-tert-butylphenyl)acetic acid.

Safety Information
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(4-tert-butylphenyl)acetic acid is classified as a hazardous substance. It is harmful if swallowed,
causes skin irritation, and can cause serious eye irritation.[3][4][5] It may also cause respiratory
irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and
a lab coat, should be worn when handling this compound.[3] Work should be conducted in a
well-ventilated area, such as a fume hood.[3]

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties,
synthesis, and characterization of (4-butylphenyl)acetic acid. The provided data and
experimental protocols offer a solid foundation for researchers and scientists working with this
compound. Further investigation into its biological activities and potential pharmacological
applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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